molecular formula C26H28N4O5 B2682246 6-(4-ethoxyphenyl)-2-(2-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one CAS No. 1189955-42-7

6-(4-ethoxyphenyl)-2-(2-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2682246
CAS No.: 1189955-42-7
M. Wt: 476.533
InChI Key: FMPYLENRALBFNS-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-2-(2-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C26H28N4O5 and its molecular weight is 476.533. The purity is usually 95%.
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Scientific Research Applications

Hydrophobic Antitumor Applications

A study focused on developing an efficient injectable formulation for hydrophobic antitumor candidate pyridazinone derivatives, including compounds similar to the one . Methoxy poly(ethylene glycol)-poly(D,L-lactide) (MPEG-PDLLA) micelles were utilized to encapsulate the model compound DZO, demonstrating enhanced antitumor activity, improved maximum tolerated dose (MTD), and better pharmacokinetic parameters compared to free DZO in a subcutaneous 4T1 tumor model. This suggests potential applications in cancer therapy through improved delivery systems for hydrophobic antitumor compounds (Jin et al., 2015).

Synthetic Methodologies and Derivatives

Various studies have explored the synthesis and characterization of pyridazinone derivatives, highlighting the versatility of these compounds in organic synthesis:

  • The synthesis of novel nitrile imines with pyridazin-3(2H)-one moiety and their addition to some dipoles has been reported, demonstrating the compound's utility as a synthetic intermediate for producing a range of heterocyclic compounds, including 1,2,4,5-tetrazines, 1,2,4-triazoles, and 1,3,4-oxadiazoles. This work showcases the compound's relevance in the synthesis of complex heterocycles (Shams, 1984).

  • Another study focused on the transformations of pyridazin-3(2H)-one derivatives into imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a,10c-diazaaceanthrylenes, further illustrating the compound's potential in the field of heterocyclic chemistry and its adaptability in generating diverse heterocyclic frameworks (Kolar et al., 1996).

Properties

IUPAC Name

6-(4-ethoxyphenyl)-2-[2-[3-(3-methoxy-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O5/c1-5-33-20-9-6-18(7-10-20)21-11-13-25(31)30(28-21)15-14-24-27-26(29-35-24)19-8-12-22(34-17(2)3)23(16-19)32-4/h6-13,16-17H,5,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPYLENRALBFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC3=NC(=NO3)C4=CC(=C(C=C4)OC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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